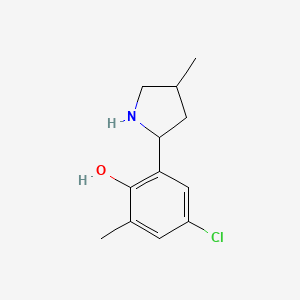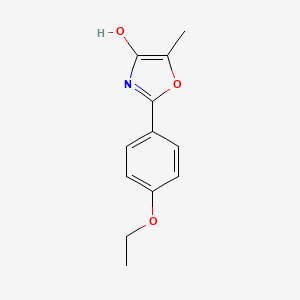![molecular formula C18H19BrN2O2 B12868300 1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide](/img/structure/B12868300.png)
1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide involves several steps, typically starting with the formation of the indazole core. Common synthetic routes include:
Transition Metal Catalyzed Reactions: These reactions often use copper or silver catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of azides or nitro compounds to form the indazole core.
Non-Catalytic Pathways: These include the condensation of o-fluorobenzaldehydes with hydrazine or the activation of oxime groups in the presence of methanesulfonyl chloride.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit enzymes involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and phosphoinositide 3-kinase (PI3K).
Modulating Receptors: The compound may bind to and modulate receptors like estrogen receptors, affecting cellular signaling pathways.
Inducing Apoptosis: It can induce programmed cell death in cancer cells by activating apoptotic pathways.
Comparación Con Compuestos Similares
1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide can be compared with other indazole derivatives, such as:
2H-Indazoles: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H19BrN2O2 |
|---|---|
Peso molecular |
375.3 g/mol |
Nombre IUPAC |
11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium-1-ol;bromide |
InChI |
InChI=1S/C18H18N2O2.BrH/c1-12-10-15-17(16(22)11-12)18(13-4-6-14(21)7-5-13)20-9-3-2-8-19(15)20;/h4-7,10-11H,2-3,8-9H2,1H3,(H,21,22);1H |
Clave InChI |
ZOCGVIHFIMNTSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)O)C(=[N+]3N2CCCC3)C4=CC=C(C=C4)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B12868217.png)








![5-Iodobenzo[d]oxazole-2-carbonitrile](/img/structure/B12868270.png)




